![molecular formula C23H23ClN4O4S B2680588 ethyl 4-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate CAS No. 422273-35-6](/img/no-structure.png)

ethyl 4-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

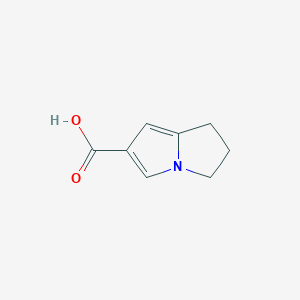

Compounds with structures similar to the one you provided often belong to a class of organic compounds known as quinazolines . Quinazolines are bicyclic compounds consisting of two fused six-membered rings, one of which is aromatic (benzene) and the other is a diazine (containing two nitrogen atoms). They are used in a variety of applications, including as key components in certain pharmaceuticals .

Molecular Structure Analysis

Quinazolines have a bicyclic structure with a benzene ring fused to a diazine ring . The exact structure of your compound would depend on the positions and nature of the substituents on the quinazoline ring .Chemical Reactions Analysis

Quinazolines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The exact reactions that your compound could undergo would depend on the nature of its substituents .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity can be predicted based on the nature and position of the substituents on the quinazoline ring .Scientific Research Applications

Antiviral Activity

Indole derivatives have shown promise as antiviral agents. For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus . Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus .

Anti-Inflammatory Properties

Certain indole derivatives possess anti-inflammatory activity. For example, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide showed anti-inflammatory and analgesic effects .

Mechanism of Action

Mode of Action

The mode of action would depend on the specific targets this compound interacts with. Generally, it could bind to its target, leading to activation or inhibition of the target’s function .

Biochemical Pathways

Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many drugs with these moieties are involved in pathways related to cell signaling, growth, and proliferation .

Pharmacokinetics

The presence of the piperazine moiety could potentially enhance its solubility and absorption .

Result of Action

The molecular and cellular effects would depend on the specific targets and pathways this compound affects. It could potentially alter cellular functions, such as cell growth or signal transduction .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability .

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 4-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate' involves the condensation of 2-chlorobenzaldehyde with thiourea to form 2-chlorobenzylidene thiourea, which is then reacted with ethyl 4-piperazinecarboxylate to form ethyl 4-[3-(2-chlorobenzylideneamino)-4-oxo-2-thioxo-1,3-dihydro-2H-quinazolin-7-yl]piperazine-1-carboxylate. This intermediate is then reacted with ethyl chloroformate to form the final product.", "Starting Materials": [ "2-chlorobenzaldehyde", "thiourea", "ethyl 4-piperazinecarboxylate", "ethyl chloroformate" ], "Reaction": [ "Condensation of 2-chlorobenzaldehyde with thiourea to form 2-chlorobenzylidene thiourea", "Reaction of 2-chlorobenzylidene thiourea with ethyl 4-piperazinecarboxylate to form ethyl 4-[3-(2-chlorobenzylideneamino)-4-oxo-2-thioxo-1,3-dihydro-2H-quinazolin-7-yl]piperazine-1-carboxylate", "Reaction of ethyl 4-[3-(2-chlorobenzylideneamino)-4-oxo-2-thioxo-1,3-dihydro-2H-quinazolin-7-yl]piperazine-1-carboxylate with ethyl chloroformate to form the final product" ] } | |

CAS RN |

422273-35-6 |

Product Name |

ethyl 4-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate |

Molecular Formula |

C23H23ClN4O4S |

Molecular Weight |

486.97 |

IUPAC Name |

ethyl 4-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate |

InChI |

InChI=1S/C23H23ClN4O4S/c1-2-32-23(31)27-11-9-26(10-12-27)20(29)15-7-8-17-19(13-15)25-22(33)28(21(17)30)14-16-5-3-4-6-18(16)24/h3-8,13H,2,9-12,14H2,1H3,(H,25,33) |

InChI Key |

LKISTNZRBOMCLH-UHFFFAOYSA-N |

SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=CC=C4Cl |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(Trifluoromethyl)phenyl]oxane-4-carbonitrile](/img/structure/B2680505.png)

![methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate](/img/structure/B2680509.png)

![N-(3-(trifluoromethyl)phenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2680511.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2680513.png)

![N-(1-cyanocyclopentyl)-2-{[4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2680518.png)

![6-(3,4-dimethylphenyl)-2-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B2680520.png)

![N-(4-bromophenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2680524.png)

![N-[[2-(Trifluoromethyl)pyrimidin-5-yl]methyl]prop-2-enamide](/img/structure/B2680525.png)

![6-((2-(4-fluorophenyl)-2-oxoethyl)thio)-7-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2680527.png)

![2-(2-Methoxyphenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2680528.png)